

# Application Notes and Protocols for Bedaquiline Combination Therapy Research

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## Compound of Interest

Compound Name: *Bedaquiline*

Cat. No.: *B032110*

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These application notes provide a comprehensive overview of preclinical research into **Bedaquiline** in combination with new tuberculosis (TB) drug candidates. Detailed protocols for key experimental assays are included to facilitate the design and execution of similar studies.

## Introduction to Bedaquiline and Combination Therapy

**Bedaquiline** (BDQ), a diarylquinoline, is a potent anti-TB drug that functions by inhibiting the mycobacterial ATP synthase.<sup>[1]</sup> It is a cornerstone of treatment for multidrug-resistant TB (MDR-TB). To enhance efficacy, shorten treatment duration, and combat the emergence of resistance, research is increasingly focused on combination therapies pairing **Bedaquiline** with novel drug candidates. This document outlines the preclinical assessment of such combinations.

## Featured New Drug Candidates in Combination with Bedaquiline

Recent preclinical research has highlighted several promising new drug candidates for use in combination with **Bedaquiline**:

- TBAJ-876: A next-generation diarylquinoline with a potentially improved safety profile compared to **Bedaquiline**.[\[2\]](#)[\[3\]](#)
- BTZ-043: A benzothiazinone that inhibits the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- GSK2556286: A novel agent that has shown promising results in preclinical models when combined with **Bedaquiline**.[\[7\]](#)
- Delamanid: A nitroimidazole that inhibits mycolic acid synthesis.[\[8\]](#)
- Pretomanid: Another nitroimidazole with potent bactericidal and sterilizing activity.
- Linezolid: An oxazolidinone that inhibits protein synthesis.

## Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating **Bedaquiline** in combination with these new drug candidates.

### In Vitro Synergy Data

Table 1: In Vitro Synergy of **Bedaquiline** Combinations against Mycobacterium tuberculosis

Drug Combination	M. tuberculosis Strain	Assay	Fractional Inhibitory Concentration Index (FICI)	Interaction	Reference
Bedaquiline + BTZ-043	H37Rv	Checkerboard	0.5	Synergy	<a href="#">[5]</a>

Table 2: In Vitro Synergy of **Bedaquiline** Combinations against Mycobacterium abscessus

Drug Combination	M. abscessus Strain	Assay	Fractional Inhibitory Concentration Index (FICI)	Interaction	Reference
Bedaquiline + TBAJ-876	Clinical Isolate	Checkerboard	0.48	Synergy	<a href="#">[9]</a>
Cefoxitin + TBAJ-876	Clinical Isolate	Checkerboard	0.42	Synergy	<a href="#">[9]</a>
Imipenem + TBAJ-876	Clinical Isolate	Checkerboard	0.55	Additivity	<a href="#">[9]</a>
Rifabutin + TBAJ-876	Clinical Isolate	Checkerboard	0.68	Additivity	<a href="#">[9]</a>

## In Vivo Efficacy Data (Murine Model)

Table 3: In Vivo Efficacy of **Bedaquiline** Combinations in a Murine Model of Tuberculosis

Drug Regimen	Mouse Strain	Duration of Treatment	Change in Bacterial Load (log10 CFU) in Lungs	Reference
Bedaquiline (25 mg/kg)	BALB/c	14 weeks	---	[10]
Bedaquiline (25 mg/kg) + Delamanid (2.5 mg/kg) + Linezolid (100 mg/kg)	BALB/c	24 weeks	Significantly greater reduction than standard HRZE regimen	[8]
Bedaquiline (25 mg/kg) + Pretomanid + Linezolid	BALB/c	2 months	Significant reduction	
TBAJ-876 (6.25 mg/kg) + Pretomanid + Linezolid	BALB/c	1 month	Significantly greater reduction than Bedaquiline (25 mg/kg) + Pretomanid + Linezolid	[2]
TBAJ-876 (12.5 mg/kg) + Pretomanid + Linezolid	BALB/c	1 month	Significantly greater reduction than Bedaquiline (25 mg/kg) + Pretomanid + Linezolid	[2]
Bedaquiline + GSK2556286 + TBA-7371	BALB/c	Not Specified	Comparable to BPaL regimen	[7]

Bedaquiline-containing regimen	BALB/c	8 weeks	Total organ CFU clearance	<a href="#">[10]</a> <a href="#">[11]</a>
Standard regimen (RIF, INH, PZA, EMB)	BALB/c	14 weeks	Total organ CFU clearance	<a href="#">[10]</a> <a href="#">[11]</a>

## Experimental Protocols

### In Vitro Synergy Assessment: Checkerboard Assay

This protocol is adapted from the resazurin microtiter assay (REMA) method.[\[12\]](#)

Objective: To determine the in vitro interaction (synergistic, additive, indifferent, or antagonistic) between **Bedaquiline** and a new drug candidate against *Mycobacterium tuberculosis*.

Materials:

- *M. tuberculosis* strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- **Bedaquiline** stock solution
- New drug candidate stock solution
- 96-well microtiter plates (polystyrene)[\[13\]](#)
- Resazurin sodium salt solution (0.02% w/v in sterile water)
- Sterile water
- Incubator at 37°C

Procedure:

- Preparation of Drug Dilutions:

- Prepare serial twofold dilutions of **Bedaquiline** and the new drug candidate in 7H9 broth.
- In a 96-well plate, add 50 µL of 7H9 broth to each well.
- Add 50 µL of the **Bedaquiline** dilutions horizontally across the plate.
- Add 50 µL of the new drug candidate dilutions vertically down the plate. This creates a matrix of drug combinations.
- Include wells with each drug alone as controls.
- Inoculum Preparation:
  - Grow *M. tuberculosis* in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
  - Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:1000 in 7H9 broth to achieve a final concentration of approximately  $10^5$  CFU/mL.
- Inoculation:
  - Add 100 µL of the prepared inoculum to each well of the 96-well plate.
  - Include a growth control well (no drugs) and a sterility control well (no bacteria).
- Incubation:
  - Seal the plates and incubate at 37°C for 7 days.
- Addition of Resazurin and Reading:
  - After 7 days, add 30 µL of the resazurin solution to each well.
  - Incubate for another 24-48 hours.
  - A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
- Data Analysis:

- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:  
$$\text{FICI} = (\text{MIC of Drug A in combination} / \text{MIC of Drug A alone}) + (\text{MIC of Drug B in combination} / \text{MIC of Drug B alone})$$
- Interpret the FICI values as follows:
  - $\text{FICI} \leq 0.5$ : Synergy
  - $0.5 < \text{FICI} \leq 4.0$ : Additive/Indifference
  - $\text{FICI} > 4.0$ : Antagonism

## Time-Kill Kinetics Assay

This protocol provides a method to assess the bactericidal activity of drug combinations over time.[\[14\]](#)[\[15\]](#)

Objective: To evaluate the rate of killing of *M. tuberculosis* by **Bedaquiline** in combination with a new drug candidate.

Materials:

- *M. tuberculosis* strain (e.g., H37Rv)
- Middlebrook 7H9 broth with OADC supplement
- **Bedaquiline** and new drug candidate stock solutions
- Sterile saline with 0.05% Tween 80
- Middlebrook 7H10 or 7H11 agar plates
- Incubator at 37°C
- Shaking incubator

Procedure:

- Inoculum Preparation:
  - Grow *M. tuberculosis* in 7H9 broth to mid-log phase.
  - Dilute the culture in fresh 7H9 broth to a starting concentration of approximately  $10^6$  CFU/mL.
- Drug Exposure:
  - Prepare flasks with 7H9 broth containing the desired concentrations of **Bedaquiline**, the new drug candidate, and their combination.
  - Include a drug-free growth control.
  - Inoculate each flask with the prepared bacterial suspension.
- Sampling:
  - Incubate the flasks at 37°C in a shaking incubator.
  - At predetermined time points (e.g., 0, 2, 4, 7, 14, and 21 days), withdraw an aliquot from each flask.
- Colony Forming Unit (CFU) Counting:
  - Prepare serial tenfold dilutions of each aliquot in sterile saline with Tween 80.
  - Plate 100  $\mu$ L of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.
  - Incubate the plates at 37°C for 3-4 weeks.
  - Count the colonies and calculate the CFU/mL for each time point.
- Data Analysis:
  - Plot the log<sub>10</sub> CFU/mL versus time for each drug combination and control.
  - A synergistic interaction is indicated by a  $\geq 2$ -log<sub>10</sub> decrease in CFU/mL by the combination compared to the most active single agent. An additive effect is a  $< 2$ -log<sub>10</sub> but



> 1-log<sub>10</sub> decrease, while indifference is a < 1-log<sub>10</sub> change. Antagonism is indicated by a > 1-log<sub>10</sub> increase in CFU/mL compared to the most active single agent.

## In Vivo Efficacy Assessment: Murine Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of **Bedaquiline** combination therapies in a mouse model.[\[10\]](#)[\[16\]](#)

Objective: To determine the in vivo bactericidal and sterilizing activity of a **Bedaquiline** combination regimen in a murine model of chronic TB infection.

Materials:

- BALB/c or C3HeB/FeJ mice
- M. tuberculosis strain (e.g., H37Rv)
- Aerosol infection chamber
- **Bedaquiline** and new drug candidate formulations for oral gavage
- Sterile phosphate-buffered saline (PBS)
- Tissue homogenizer
- Middlebrook 7H11 agar plates with OADC supplement and appropriate antibiotics to prevent contamination.

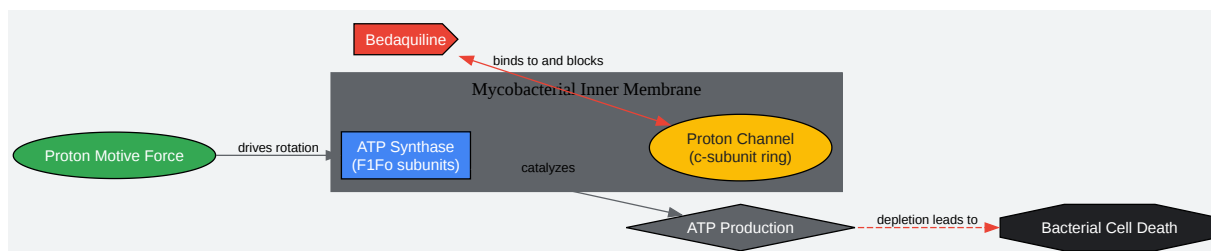
Procedure:

- Infection:
  - Infect mice with a low dose of M. tuberculosis via the aerosol route to establish a chronic infection in the lungs.
- Treatment:

- Four to six weeks post-infection, randomize mice into treatment and control groups.
- Administer the drug regimens (e.g., **Bedaquiline** alone, new drug candidate alone, the combination, and a standard TB regimen as a positive control) daily or as per the desired schedule via oral gavage. A vehicle-only group serves as the negative control.
- Assessment of Bacterial Load:
  - At specified time points during and after treatment (e.g., after 4, 8, and 12 weeks of therapy), euthanize a subset of mice from each group.
  - Aseptically remove the lungs and spleen.
  - Homogenize the organs in sterile PBS.
  - Plate serial dilutions of the homogenates on 7H11 agar plates.
  - Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs.
- Relapse Study (Assessment of Sterilizing Activity):
  - After the completion of treatment, keep a subset of mice for an additional period (e.g., 3 months) without treatment.
  - At the end of this period, euthanize the mice and determine the bacterial load in their lungs and spleens as described above.
  - The proportion of mice with recurring bacterial growth is indicative of relapse.
- Data Analysis:
  - Calculate the mean log<sub>10</sub> CFU per organ for each group at each time point.
  - Compare the reduction in bacterial load between the different treatment groups.
  - Analyze the relapse rates in the different groups after cessation of therapy.

## Visualizations

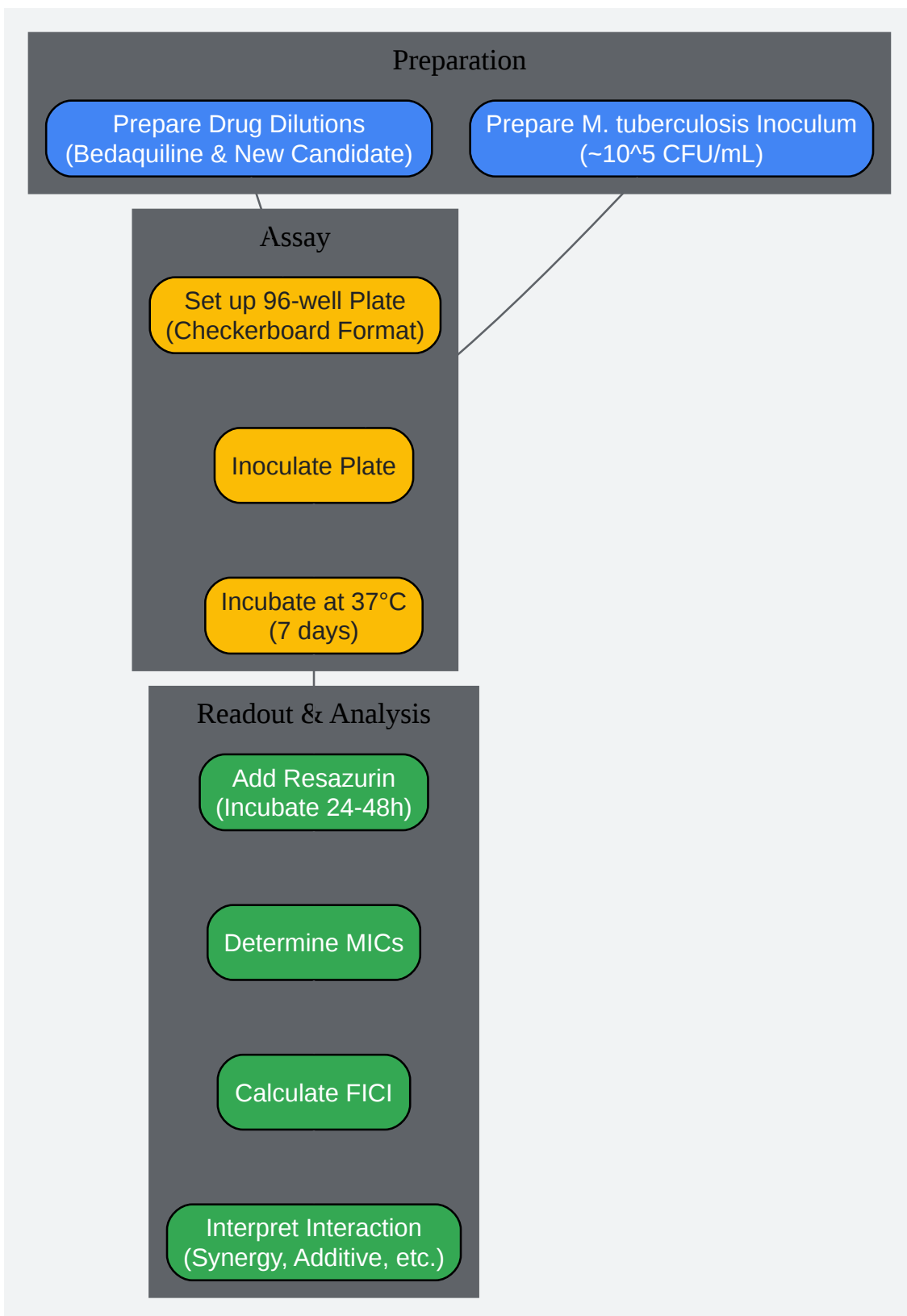
## Signaling Pathway of Bedaquiline



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Caption: Mechanism of action of **Bedaquiline** targeting the ATP synthase in Mycobacterium tuberculosis.

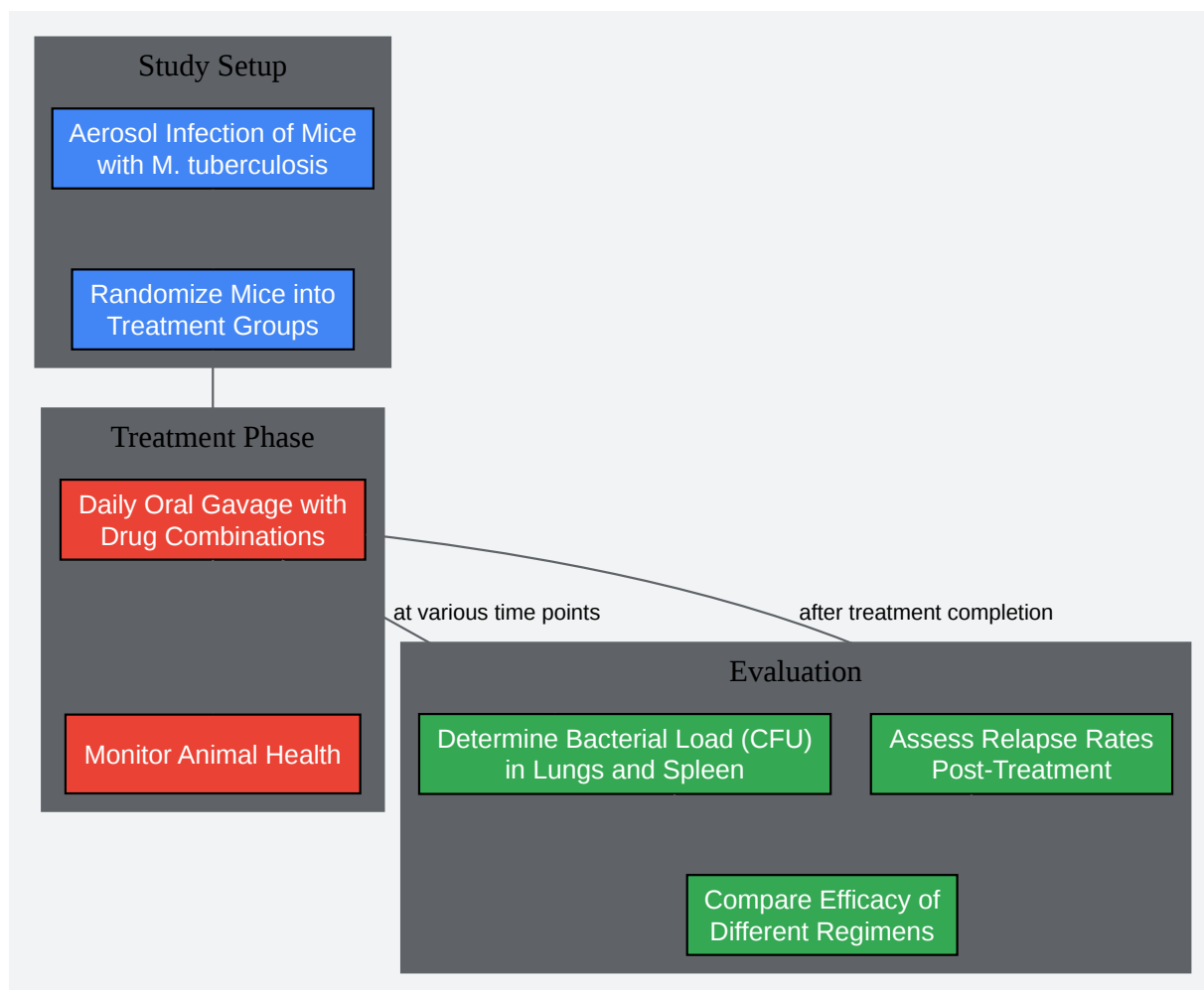
## Experimental Workflow for In Vitro Synergy Testing



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Caption: Workflow for determining in vitro drug synergy using the checkerboard assay.

## Logical Relationship for In Vivo Efficacy Studies



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Caption: Logical workflow for assessing the in vivo efficacy of new TB drug regimens in a mouse model.

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